Benzyl(benzyloxy)carbamic acid
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Overview
Description
Benzyl(benzyloxy)carbamic acid is an organic compound that can be viewed as the ester of carbamic acid and benzyl alcohol. It is a white solid that is soluble in organic solvents and moderately soluble in water . This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of primary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(benzyloxy)carbamic acid is typically synthesized from benzyl chloroformate and ammonia . The reaction involves the nucleophilic attack of ammonia on benzyl chloroformate, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can involve large-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: Benzyl(benzyloxy)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Benzyl(benzyloxy)carbamic acid has several applications in scientific research:
Chemistry: Used as a protected form of ammonia in the synthesis of primary amines. It is also involved in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzyl(benzyloxy)carbamic acid involves its ability to act as a nucleophile in various chemical reactions. The benzyl group can be removed under specific conditions, allowing the compound to participate in further reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the benzyloxy group.
Carbamic acid derivatives: Various derivatives with different substituents on the carbamic acid moiety.
Uniqueness: Benzyl(benzyloxy)carbamic acid is unique due to its specific structure, which includes both benzyl and benzyloxy groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to other carbamic acid derivatives .
Properties
CAS No. |
61824-41-7 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl(phenylmethoxy)carbamic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)16(11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChI Key |
NKRKOSYYWHYYGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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